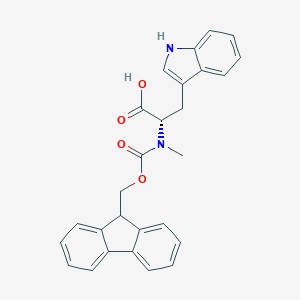

Fmoc-Nalpha-méthyl-L-tryptophane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Fmoc-Nalpha-methyl-L-tryptophan, also known as Fmoc-Nalpha-methyl-L-tryptophan, is a useful research compound. Its molecular formula is C27H24N2O4 and its molecular weight is 440.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality Fmoc-Nalpha-methyl-L-tryptophan suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-Nalpha-methyl-L-tryptophan including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthèse automatisée de crypto-thioesters peptidiques bio-inspirés basée sur Fmoc

Le Fmoc-Nalpha-méthyl-L-tryptophane est utilisé dans la synthèse automatisée de crypto-thioesters peptidiques bio-inspirés basée sur Fmoc . Cette méthode permet d'accéder à des surrogates de thioesters peptidiques, qui sont cruciaux pour la synthèse convergente des protéines via la ligation chimique native (NCL) .

Synthèse peptidique en phase solide (SPPS)

Le this compound joue un rôle significatif dans la synthèse peptidique en phase solide (SPPS) . La SPPS est une méthode utilisée pour produire des peptides en quantités plus importantes, ce qui est particulièrement utile lorsque des modifications non naturelles ou l'introduction de marqueurs spécifiques à un site sont nécessaires .

Développement d'anticorps spécifiques à un épitope

Le composé est utilisé dans le développement d'anticorps spécifiques à un épitope . Ces anticorps sont conçus pour se lier à des sites spécifiques (épitopes) sur les protéines, ce qui peut être utile dans diverses applications de recherche et thérapeutiques .

Études de signalisation cellulaire

Le this compound est utilisé dans des études liées à la signalisation cellulaire . Comprendre comment les cellules communiquent entre elles peut fournir des informations sur de nombreux processus biologiques et maladies .

Découverte de biomarqueurs pour les maladies

Le composé est utilisé dans la découverte de biomarqueurs pour les maladies . Les biomarqueurs sont des indicateurs mesurables de la gravité ou de la présence d'un certain état pathologique

Mécanisme D'action

Target of Action

Fmoc-Nalpha-methyl-L-tryptophan, also known as Fmoc-MeTrp-OH, is a biochemical used in proteomics research . .

Mode of Action

It’s primarily used in the field of organic synthesis as a modifier of natural amino acids or for the synthesis of peptides with specific biological activity .

Biochemical Pathways

Fmoc-MeTrp-OH is likely involved in the complex metabolism of tryptophan, an essential amino acid. Tryptophan metabolism results in many bioactive molecules acting in various organs through different action mechanisms . The enzymes involved in its metabolism, metabolites themselves, or their receptors, represent potential therapeutic targets .

Result of Action

It’s known that disruptions in l-tryptophan metabolism are reported in several neurological, metabolic, psychiatric, and intestinal diseases .

Action Environment

The action, efficacy, and stability of Fmoc-MeTrp-OH can be influenced by various environmental factors. For instance, it’s known that the compound is stable at room temperature . It’s insoluble in water but can dissolve in some organic solvents like dimethyl sulfoxide or methanol .

Activité Biologique

Fmoc-Nalpha-methyl-L-tryptophan (Fmoc-Nα-Me-L-Trp) is a modified amino acid that plays a significant role in peptide synthesis and biological research. This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protective group at the amino terminus and a methyl group at the alpha position of the tryptophan molecule. Its unique structure influences its biological activity, making it a valuable tool in various applications, particularly in pharmacology and biochemistry.

- Molecular Formula : C27H24N2O4

- Molecular Weight : 440.49 g/mol

- Melting Point : 289-290 °C (decomposes)

- Solubility : Soluble in 20% NH3 at 0.1 g/mL at 20 °C

The methylation at the alpha position of tryptophan alters the compound's conformation and interaction with biological systems. This modification can enhance the stability of peptides synthesized using Fmoc-Nα-Me-L-Trp, making them more resistant to enzymatic degradation. Such properties are particularly beneficial in drug design, where metabolic stability is crucial for therapeutic efficacy.

Biological Applications

- Peptide Synthesis : Fmoc-Nα-Me-L-Trp is primarily utilized in solid-phase peptide synthesis (SPPS), allowing researchers to create peptides with enhanced stability and functional properties. The Fmoc group facilitates selective reactions during synthesis, thereby improving yield and purity .

- Pharmacological Studies : Research indicates that tryptophan derivatives, including Fmoc-Nα-Me-L-Trp, can influence neurotransmitter pathways, particularly those involving serotonin receptors. This makes them valuable for studying mood regulation and potential treatments for depression and anxiety disorders .

- Tracer Studies : Fmoc-Nα-Me-L-Trp has been employed as a tracer in studies examining the serotonergic system in the brain. Labelled versions of this compound can provide insights into serotonin uptake and metabolism, contributing to our understanding of various neuropsychiatric conditions .

Case Study 1: Stability Improvement in Peptide Therapeutics

A study investigated the substitution of L-tryptophan with α-methyl-L-tryptophan in peptide-based therapeutics. The results demonstrated that peptides incorporating α-methyl-L-tryptophan exhibited significantly improved metabolic stability compared to their L-tryptophan counterparts. This enhancement was attributed to reduced susceptibility to enzymatic degradation, suggesting that Fmoc-Nα-Me-L-Trp could be a promising candidate for developing long-lasting peptide drugs .

Case Study 2: Impact on Receptor Binding

In another study focusing on receptor interactions, researchers substituted L-tryptophan with α-methyl-L-tryptophan in a peptide designed to target specific receptors involved in cancer progression. The modified peptides showed altered binding affinities and internalization rates in cancer cell lines, indicating that Fmoc-Nα-Me-L-Trp can significantly influence receptor-mediated biological responses .

Comparative Analysis with Other Tryptophan Derivatives

| Compound | Structure Characteristics | Unique Features |

|---|---|---|

| Fmoc-Tryptophan | Standard tryptophan with Fmoc protection | Lacks methyl substitution at alpha position |

| N-alpha-Methyl-L-Tryptophan | Methyl substitution but no Fmoc protection | Different chirality (L vs D) |

| Boc-N-alpha-Methyl-D-Tryptophan | Boc protection instead of Fmoc | Different protective group affecting reactivity |

The structural modifications of Fmoc-Nα-Me-L-Trp distinguish it from other derivatives, potentially enhancing its biological activity and stability during peptide synthesis.

Propriétés

IUPAC Name |

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-(1H-indol-3-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24N2O4/c1-29(25(26(30)31)14-17-15-28-24-13-7-6-8-18(17)24)27(32)33-16-23-21-11-4-2-9-19(21)20-10-3-5-12-22(20)23/h2-13,15,23,25,28H,14,16H2,1H3,(H,30,31)/t25-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYEODAZATZJQGN-VWLOTQADSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(CC1=CNC2=CC=CC=C21)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN([C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.